2-Methyl-4-(methylsulfanyl)benzaldehyde
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Overview
Description
2-Methyl-4-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C9H10OS It is a benzaldehyde derivative, characterized by the presence of a methyl group and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Methyl-4-(methylsulfanyl)benzaldehyde typically begins with commercially available starting materials such as 2-methylbenzaldehyde and methylthiol.
Reaction Conditions: The reaction involves the introduction of the methylsulfanyl group to the benzene ring. This can be achieved through a nucleophilic substitution reaction where the methylthiol reacts with 2-methylbenzaldehyde under basic conditions.
Catalysts and Solvents: Common catalysts used in this reaction include bases such as sodium hydroxide or potassium hydroxide. Solvents like ethanol or methanol are often employed to facilitate the reaction.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent production.
Purification: The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyl-4-(methylsulfanyl)benzaldehyde can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 2-Methyl-4-(methylsulfanyl)benzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylsulfanyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Benzyl Alcohol Derivatives: Formed through reduction reactions.
Substituted Benzaldehydes: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-Methyl-4-(methylsulfanyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of sulfur-containing compounds with biological systems.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavors.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 2-Methyl-4-(methylsulfanyl)benzaldehyde can act as an inhibitor for certain enzymes, affecting their activity and function.
Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved:
Oxidative Stress Pathways: The compound’s ability to undergo oxidation reactions can influence oxidative stress pathways in cells.
Signal Transduction Pathways: By interacting with receptors, it can modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
2-Methyl-4-(methylsulfonyl)benzaldehyde: Similar in structure but contains a sulfonyl group instead of a sulfanyl group.
4-Methylthio-2-nitrobenzaldehyde: Contains a nitro group, which significantly alters its chemical properties and reactivity.
2-Methyl-4-(methylthio)benzoic Acid: An acid derivative with different reactivity and applications.
Uniqueness:
Chemical Properties: The presence of both a methyl and a methylsulfanyl group provides unique reactivity patterns, making it valuable in synthetic chemistry.
Applications: Its specific structure allows for diverse applications in pharmaceuticals, material science, and industrial processes.
Properties
IUPAC Name |
2-methyl-4-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7-5-9(11-2)4-3-8(7)6-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUWMRAIEGRCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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